molecular formula C5H5NO5S B2853793 4-Sulfamoylfuran-2-carboxylic acid CAS No. 2241131-29-1

4-Sulfamoylfuran-2-carboxylic acid

Cat. No.: B2853793
CAS No.: 2241131-29-1
M. Wt: 191.16
InChI Key: USSRTJLYYKZDJX-UHFFFAOYSA-N
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Description

4-Sulfamoylfuran-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO5S and a molecular weight of 191.16 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5NO5S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H, (H,7,8) (H2,6,9,10) . This indicates the presence of a furan ring with carboxylic acid and sulfamoyl functional groups.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 191.16 . More specific physical and chemical properties are not provided in the search results.

Advantages and Limitations for Lab Experiments

4-Sulfamoylfuran-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 4-Sulfamoylfuran-2-carboxylic acid. One area of interest is the development of this compound analogs with improved antibacterial and antitumor activity. Another area of interest is the study of this compound as a potential treatment for other diseases, such as malaria and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects on the body.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise as an antibacterial and antitumor agent. It can be synthesized through a multistep process and has several advantages for use in lab experiments. This compound works by inhibiting the synthesis of folic acid and has low toxicity in animal studies. There are several future directions for research on this compound, including the development of this compound analogs and the study of this compound as a potential treatment for other diseases.

Synthesis Methods

4-Sulfamoylfuran-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of furan-2-carboxylic acid with sulfamic acid and sodium nitrite. The resulting product is then treated with sulfuric acid to obtain this compound. The yield of this process is approximately 70%.

Scientific Research Applications

4-Sulfamoylfuran-2-carboxylic acid has been extensively studied for its potential as an antibacterial and antitumor agent. In vitro studies have shown that this compound has significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This compound has also been shown to inhibit the growth of several human tumor cell lines, including breast, lung, and colon cancer cells.

Safety and Hazards

The safety information for 4-Sulfamoylfuran-2-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-sulfamoylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO5S/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSRTJLYYKZDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241131-29-1
Record name 4-sulfamoylfuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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